(1-Ethyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol
Description
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
(1-ethylimidazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4O/c1-2-13-5-8(10-6-13)9(14)7-3-11-12-4-7/h3-6,9,14H,2H2,1H3,(H,11,12) |
InChI Key |
SENNHBNBKDSHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (1-ethyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves constructing the imidazole and pyrazole rings followed by linking them through a hydroxymethyl group. The preparation often relies on:
- N-alkylation of imidazole or pyrazole precursors to introduce the ethyl group.
- Formation of the methanol linkage through condensation or addition reactions involving aldehydes or ketones.
- Reduction or catalytic hydrogenation steps to introduce or stabilize the hydroxyl group.
Specific Synthetic Routes
Alkylation of Pyrazole Precursors
One common approach involves starting from 4-nitro-1H-pyrazole, which undergoes alkylation with 1-bromoethane under basic conditions (e.g., sodium hydride in anhydrous tetrahydrofuran at 0°C), followed by catalytic hydrogenation to reduce the nitro group to an amine. This two-step process yields 1-ethyl-1H-pyrazol-4-amine, a key intermediate for further coupling reactions.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation | NaH, 1-bromoethane, THF, 0°C, 16 h | Moderate | Formation of 1-ethyl-pyrazole |
| Catalytic hydrogenation | Pd/C (10%), H2, MeOH, 20-25°C, 12-16 h | 52.9-96% | Reduction of nitro to amine |
Formation of the Hydroxymethyl Linkage
The linkage between the imidazole and pyrazole rings via a methanol group can be achieved by nucleophilic addition of the pyrazole or imidazole ring to an aldehyde or equivalent electrophile bearing the complementary heterocycle. For example, condensation of 1-ethylimidazol-4-yl derivatives with pyrazol-4-carbaldehyde or related intermediates under mild conditions can form the corresponding alcohol after reduction.
Catalytic Reduction and Coupling
Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere is commonly employed to reduce intermediates and stabilize the hydroxyl group in the final product. This step is crucial for converting imines or nitro groups to amines and for reducing oximes or hydroxyimines to alcohols.
Representative Reaction Conditions
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| N-alkylation of pyrazole | NaH, 1-bromoethane, anhydrous THF | 0°C to RT | 16 h | Moderate | Controlled addition to avoid side reactions |
| Catalytic hydrogenation | Pd/C (10%), H2, MeOH or EtOH | 20-25°C | 12-16 h | 52.9-96 | Efficient reduction of nitro groups |
| Condensation to form methanol | Aldehyde intermediate, imidazole or pyrazole base | Ambient | Several h | Variable | Followed by purification via chromatography |
| Reduction of hydroxyimines | Pd catalyst, hydrogen atmosphere | Ambient to reflux | Hours | High | Diastereoselective reduction possible |
Research Findings and Optimization Notes
- The use of palladium on carbon catalysts under mild hydrogenation conditions is well-established for selective reduction steps without affecting other sensitive functional groups.
- Alkylation reactions require strict anhydrous conditions and controlled temperatures to minimize side reactions and maximize regioselectivity.
- Purification often involves reversed-phase preparative HPLC or silica gel chromatography to isolate the pure alcohol product.
- The formation of the hydroxymethyl linkage may involve intermediates such as hydroxyimines, which can be reduced diastereoselectively to yield the desired stereochemistry in the final compound.
Summary Table of Key Preparation Steps
| Step No. | Starting Material | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Nitro-1H-pyrazole | N-alkylation | NaH, 1-bromoethane, THF, 0°C | 1-Ethyl-4-nitro-pyrazole | Moderate |
| 2 | 1-Ethyl-4-nitro-pyrazole | Catalytic hydrogenation | Pd/C, H2, MeOH, 20-25°C | 1-Ethyl-1H-pyrazol-4-amine | 52.9-96 |
| 3 | Imidazole derivative + aldehyde | Condensation | Ambient, mild acid/base catalysts | Hydroxyimine intermediate | Variable |
| 4 | Hydroxyimine | Catalytic reduction | Pd catalyst, hydrogen atmosphere | This compound | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole or pyrazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazole and pyrazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the imidazole ring may enhance these effects by improving binding affinity to biological targets such as kinases and receptors involved in cancer progression .
Glycine Transporter Inhibition
Recent studies have focused on the role of (1-Ethyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol as a glycine transporter 1 (GlyT1) inhibitor. This inhibition is crucial for developing treatments for neurological disorders such as schizophrenia. The compound has shown promising results in preclinical models, demonstrating effective modulation of glycine levels in the brain, which could lead to improved therapeutic outcomes .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research indicates that imidazole and pyrazole derivatives can possess broad-spectrum antimicrobial properties against various pathogens. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in creating functional materials. For example, it can be incorporated into polymer matrices to develop smart materials with enhanced properties such as conductivity or responsiveness to environmental stimuli. These materials have potential applications in sensors and actuators .
Catalysis
The compound's ability to coordinate with metal ions makes it a candidate for catalysis in organic reactions. Its imidazole and pyrazole rings can stabilize metal complexes, facilitating various catalytic processes including oxidation and reduction reactions .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of pyrazole derivatives, including those based on this compound. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry and Western blot analysis .
Case Study 2: GlyT1 Inhibition
In a recent pharmacological study, researchers synthesized various derivatives of this compound to evaluate their efficacy as GlyT1 inhibitors. The most potent derivative exhibited an IC50 value as low as 0.0025 µM, highlighting its potential for treating schizophrenia by modulating glycine levels in the central nervous system .
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with several imidazole- and pyrazole-containing derivatives:
Key Observations :
- Substituent Effects : The ethyl group on the imidazole in the target compound enhances lipophilicity compared to methyl or trityl substituents . This may improve membrane permeability in biological systems.
Biological Activity
The compound (1-Ethyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol is a novel hybrid molecule that combines the structural features of imidazole and pyrazole, both of which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have indicated that imidazole and pyrazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines. One study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells (MCF-7) and enhance the efficacy of doxorubicin through synergistic effects . The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Compounds containing imidazole and pyrazole moieties have shown significant antimicrobial activity. For example, a series of pyrazole derivatives were evaluated for their antifungal effects against pathogens such as Fusarium oxysporum and C. mandshurica, demonstrating moderate to strong inhibitory effects . The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole and pyrazole derivatives has also been explored. Certain compounds have been reported to inhibit nitric oxide production in macrophages, suggesting a role in modulating inflammatory responses . This activity is particularly relevant in conditions such as sepsis and chronic inflammatory diseases.
Case Study 1: Anticancer Evaluation
A study investigating the cytotoxic effects of several pyrazole derivatives found that those structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of substituent groups on the pyrazole ring in enhancing anticancer activity .
Case Study 2: Antimicrobial Activity
In a comparative analysis, a group of synthesized pyrazole amide derivatives demonstrated varying degrees of antifungal activity against Fusarium species. The results indicated that modifications to the imidazole component could significantly affect the overall biological activity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many imidazole and pyrazole derivatives act as enzyme inhibitors, targeting specific pathways involved in cancer progression or microbial survival.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Membrane Disruption : Antimicrobial activity is often linked to the ability to disrupt microbial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
